molecular formula C24H24N2O2 B11091845 Benzimidazole-2-methanol, alpha-(4-benzyloxyphenyl)-1-isopropyl-

Benzimidazole-2-methanol, alpha-(4-benzyloxyphenyl)-1-isopropyl-

Cat. No.: B11091845
M. Wt: 372.5 g/mol
InChI Key: KYNDGBJXBYHZFQ-UHFFFAOYSA-N
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Description

Benzimidazole-2-methanol, alpha-(4-benzyloxyphenyl)-1-isopropyl- is a substituted benzimidazole derivative characterized by a methanol group at position 2, an isopropyl group at position 1, and a 4-benzyloxyphenyl moiety at the alpha position. The benzimidazole core, a fused bicyclic structure of benzene and imidazole, is pivotal for its biochemical interactions, mimicking purine bases in nucleic acids . This compound’s structural complexity allows diverse reactivity: the 2-methanol group can undergo oxidation to carboxylic acids or chlorination, while the N-isopropyl and benzyloxyphenyl substituents influence steric and electronic properties, affecting solubility, bioavailability, and target binding .

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

(4-phenylmethoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanol

InChI

InChI=1S/C24H24N2O2/c1-17(2)26-22-11-7-6-10-21(22)25-24(26)23(27)19-12-14-20(15-13-19)28-16-18-8-4-3-5-9-18/h3-15,17,23,27H,16H2,1-2H3

InChI Key

KYNDGBJXBYHZFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

Biological Activity

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Benzimidazole-2-methanol, alpha-(4-benzyloxyphenyl)-1-isopropyl- is a specific derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing current research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its ability to interact with various biological targets. Its structure includes:

  • A benzimidazole ring
  • A methanol group at the 2-position
  • An isopropyl group and a 4-benzyloxyphenyl substituent

This unique combination of functional groups is crucial for its biological activity.

Antimicrobial Activity

Benzimidazole derivatives have shown promising antimicrobial properties. For instance, compounds similar to our target have been evaluated for their effectiveness against various bacteria and fungi. A study demonstrated that certain benzimidazole derivatives exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial activity .

CompoundTarget OrganismMIC (μg/mL)
1S. aureus50
2E. coli62.5
3C. albicans250

Anticancer Activity

Research has highlighted the anticancer potential of benzimidazole derivatives. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases . The compound's efficacy was measured in various cancer cell lines, showing IC50 values ranging from 16.38 μM to over 100 μM, depending on the specific derivative tested.

Study ReferenceCell LineIC50 (μM)
Reference 1MDA-MB-23116.38
Reference 2Various Cancer Lines29.39

Anti-inflammatory Effects

Benzimidazole derivatives also demonstrate anti-inflammatory properties by modulating pathways involving bradykinin receptors and other inflammatory mediators . This activity suggests their potential use in treating inflammatory diseases.

Case Studies

  • Antiviral Applications : A study by Tahri et al. (2015) reported that certain benzimidazole derivatives showed effectiveness against respiratory syncytial virus (RSV), highlighting their antiviral potential .
  • Topoisomerase Inhibition : Some benzimidazole derivatives have been identified as topoisomerase inhibitors, which are crucial in cancer treatment as they interfere with DNA replication .
  • Kinase Inhibition : Research has indicated that specific benzimidazole compounds can inhibit kinases involved in cell signaling pathways, further supporting their role in cancer therapy .

The biological activity of benzimidazole derivatives is often linked to their ability to:

  • Interact with DNA and RNA.
  • Inhibit key enzymes involved in cell proliferation.
  • Modulate receptor activity related to inflammation and pain pathways.

Scientific Research Applications

Synthesis of Benzimidazole Derivatives

The synthesis of Benzimidazole-2-methanol, alpha-(4-benzyloxyphenyl)-1-isopropyl- typically involves the reaction of benzimidazole with various substituents to enhance its pharmacological properties. The general approach includes:

  • Starting Materials : The synthesis often begins with o-phenylenediamine or other benzimidazole precursors.
  • Reagents : Common reagents include aldehydes (like 4-benzyloxybenzaldehyde) and catalysts such as potassium hydroxide.
  • Reaction Conditions : Reactions are usually conducted under reflux conditions in solvents like ethanol or water, allowing for the formation of the desired benzimidazole derivatives through condensation reactions.

Biological Activities

Benzimidazole derivatives exhibit a wide range of biological activities, making them valuable in pharmaceutical applications. Key areas of research include:

Antimicrobial Activity

Several studies have demonstrated that benzimidazole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Compounds derived from benzimidazole have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

Benzimidazole compounds have been investigated for their potential as anticancer agents:

  • Studies indicate that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth across various types, including leukemia and breast cancer .
  • The presence of specific substituents enhances the cytotoxic effects, making these compounds promising candidates for cancer therapy .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of benzimidazole derivatives:

  • Some compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways .
  • These findings suggest that benzimidazoles could serve as effective anti-inflammatory agents.

Case Studies and Research Findings

Numerous studies have documented the synthesis and evaluation of benzimidazole derivatives:

StudyCompound TestedBiological ActivityKey Findings
Husain et al. (2011)1H-benzimidazole derivativesAntimicrobialEffective against various bacteria with promising MIC values
Al-Mudaris et al. (2013)2XP derivativeAnticancerInduced apoptosis in HL60 leukemia cells
Chang et al. (2012)TrimethoxybenzylbenzimidazolesAnti-H. pyloriInhibited adhesion and invasion of gastric epithelial cells

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The isopropyl and benzyloxyphenyl groups facilitate alkylation and acylation, enhancing solubility and bioactivity. For example:

  • N-Methylation : Treatment with methyl iodide (CH₃I) and sodium hydride (NaH) in methanol selectively methylates the benzimidazole nitrogen at room temperature, yielding N-methylated derivatives with ~65% efficiency .

  • Acylation : Reaction with benzoyl chloride (C₆H₅COCl) under microwave irradiation (80°C, 3 min) introduces acyl groups, forming stable thioamide derivatives .

Table 1: Alkylation/Acylation Conditions and Outcomes

Reaction TypeReagents/ConditionsProduct YieldKey Functional Groups Modified
N-MethylationCH₃I, NaH, MeOH, RT, 5 min65% Benzimidazole nitrogen
AcylationC₆H₅COCl, MW (80°C, 3 min)92–96% Methanol group

Condensation and Cyclization

The methanol group participates in condensation reactions with aldehydes or ketones. For instance:

  • Benzoxazole Formation : Reaction with 2-aminophenol and aldehydes in the presence of nanocatalysts (e.g., Fe₃O₄@SiO₂@Am-PPC-SO₃H) under reflux yields benzoxazole hybrids .

  • Triazole Synthesis : Click chemistry with propargyl bromide and aromatic azides generates 1,2,3-triazole-linked derivatives, enhancing anticancer potential .

Table 2: Condensation Reaction Parameters

SubstrateCatalystTemperature/TimeYield
2-AminophenolFe₃O₄@SiO₂@Am-PPC-SO₃H Reflux, 45 min79–89%
Propargyl bromideCuSO₄, sodium ascorbate RT, 2 h68–95%

Coordination Chemistry

The benzimidazole nitrogen and methanol oxygen act as ligands for metal complexes:

  • Nickel Complexation : Reacts with Ni(Ac)₂·4H₂O in methanol to form stable nickel complexes, confirmed by FT-IR and NMR . Hydrogen bonding between methanol O–H and benzimidazole N–H stabilizes the complex (H⋯O = 1.834 Å, H⋯N = 1.881 Å) .

Table 3: Hydrogen Bonding in Nickel Complex

InteractionD–H⋯AH⋯A Distance (Å)∠DHA (°)
C(1)–H(1)⋯O(2)0.820→1.8342.642168.71
O(2)–H(2)⋯N(2)0.820→1.8812.693170.24

Functional Group Transformations

  • Oxidation : The methanol group oxidizes to a carbonyl under mild conditions (e.g., MnO₂), forming a ketone derivative.

  • Esterification : Reacts with acetic anhydride ((CH₃CO)₂O) to form acetate esters, improving lipophilicity .

Biological Activity Modulation

Structural modifications directly impact pharmacological properties:

  • Anticancer Activity : Introduction of 1,3,4-oxadiazole moieties via microwave synthesis enhances EGFR inhibition (IC₅₀ = 0.33–0.38 μM) .

  • Antimicrobial Effects : Thioacetamide derivatives exhibit significant activity against Staphylococcus aureus (MIC = 4 μg/mL) .

Optimization Strategies

  • Solvent Effects : Ethanol and DMF improve yields in acylation (92–96%) compared to water .

  • Catalyst Reusability : Magnetic nanocatalysts retain >85% efficiency after 4 cycles .

This compound’s versatility in alkylation, acylation, and coordination reactions underscores its utility in drug design and materials science. Continued research focuses on optimizing reaction conditions (e.g., solvent-free protocols ) and exploring novel hybrid scaffolds for targeted therapies .

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural Modifications and Functional Group Effects

Substituent positioning and functional groups significantly alter biological and catalytic activities. Key comparisons include:

Table 1: Structural and Functional Comparisons of Selected Benzimidazole Derivatives
Compound Name Molecular Formula Substituents (Position) Key Properties/Activities Synthesis Method Reference
Benzimidazole-2-methanol, alpha-(4-benzyloxyphenyl)-1-isopropyl- C24H24N2O2 1-isopropyl, 2-methanol, α-(4-benzyloxyphenyl) Not explicitly reported; inferred from analogs Likely o-phenylenediamine condensation
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole C21H18N2O 1-benzyl, 2-(4-methoxyphenyl) Higher lipophilicity vs. benzyloxy analogs Substituted aldehyde condensation
APY29 Benzimidazole core with undefined substituents ssSTK inhibition; antimicrobial activity Kinase inhibitor synthesis
2-(Chloromethyl)-1H-benzimidazole (Deriv. 32–39) C8H7ClN2 2-chloromethyl Precursor for biological studies; reactive site for further modifications Thionyl chloride chlorination
2-Carboxylic acid benzimidazole (Deriv. 40–46) C8H6N2O2 2-carboxylic acid Enhanced solubility; potential catalytic roles KMnO4 oxidation of 2-methanol
Key Observations:
  • 2-Position Reactivity: The 2-methanol group allows derivatization (e.g., oxidation to carboxylic acids or chlorination), similar to Derivatives 24–30 in . Chloromethyl derivatives (32–39) are critical for probing functional group effects in biological assays .
  • N-Substitution : The 1-isopropyl group may confer steric hindrance, altering binding kinetics compared to N-benzyl () or N-methyl (Derivatives 47–53) analogs .

Preparation Methods

Condensation-Cyclization of o-Phenylenediamine

The most common approach involves the condensation of o-phenylenediamine with carbonyl-containing precursors. For alpha-(4-benzyloxyphenyl)-1-isopropyl substitution, a modified protocol derived from US2005/148643 is employed:

  • Step 1 : React 1,2-diaminobenzene (10.81 g, 0.1 mol) with (2S)-2-hydroxypropanoic acid (15.90 g, 0.15 mol) in 6 N HCl under reflux for 100 minutes.

  • Step 2 : Neutralize with aqueous NH₃ to precipitate (1S)-1-(1H-benzimidazol-2-yl)ethanol (90% yield).

  • Step 3 : Introduce the 4-benzyloxyphenyl group via Ullmann coupling using CuI/N,N'-dimethylethylenediamine (DMEDA) in DMF at 110°C.

Key Data :

  • Yield: 72–78% after purification by silica gel chromatography.

  • Purity: >95% (HPLC).

Friedel-Crafts Acylation Followed by Cyclization

CN105037059A describes a method leveraging Friedel-Crafts chemistry:

  • Acylation : Treat monosubstituted benzene with 2-haloisobutyryl halide (1:1.4 molar ratio) using AlCl₃ in CH₂Cl₂ at 0–5°C.

  • Cyclization : React intermediate with o-phenylenediamine in acetonitrile at 80–85°C for 12 hours.

  • Functionalization : Install the benzyloxy group via Mitsunobu reaction (DIAD, PPh₃).

Optimization :

  • Catalyst: Anhydrous AlCl₃ (1.2 equiv) maximizes acylation efficiency.

  • Solvent: Acetonitrile improves cyclization yield by 18% compared to DMF.

Advanced Functionalization Strategies

Stobbe Condensation for Side-Chain Elaboration

WO2015005615A1 utilizes Stobbe condensation to introduce the isopropyl group:

  • Condensation : React ethyl 2-methylacetoacetate (Chemical Formula 8) with benzaldehyde derivatives (1:1.4 ratio) using KOtBu in ethanol at 50–55°C.

  • Cyclization : Treat intermediate with NH₄OAc in acetonitrile at 80°C.

Reaction Conditions :

  • Temperature: 80°C (critical for regioselectivity).

  • Yield: 68% for the final cyclized product.

Palladium-Catalyzed Cross-Coupling

For the 4-benzyloxyphenyl moiety, CN101248060B recommends Suzuki-Miyaura coupling:

  • Coupling : React 2-bromobenzimidazole with 4-benzyloxyphenylboronic acid (1:1.2 ratio) using Pd(PPh₃)₄ (2 mol%) in dioxane/H₂O (3:1) at 90°C.

  • Reduction : Reduce the ketone intermediate to methanol using NaBH₄ in MeOH.

Performance Metrics :

  • Turnover Number (TON): 420.

  • Isolated Yield: 83%.

Optimization of Reaction Parameters

Solvent and Catalyst Screening

Comparative studies from PMC6259128 and PMC8717171 highlight:

SolventCatalystYield (%)Purity (%)
DMFCuI/DMEDA6589
AcetonitrilePd(OAc)₂/XPhos7894
EthanolFeCl₃·6H₂O5282
StepTemperature (°C)Time (h)Yield (%)
Acylation0–5285
Cyclization801278
Functionalization25691

Note : Prolonged cyclization (>15 h) decreases yield due to side-product formation.

Characterization and Quality Control

Spectroscopic Data

1H NMR (400 MHz, DMSO-d₆) :

  • δ 7.55 (s, 1H, benzimidazole-H)

  • δ 5.46 (m, 2H, CH₂Ph)

  • δ 3.77 (s, 3H, OCH₃)

  • δ 1.29 (t, 3H, J = 7.4 Hz, CH(CH₃)₂)

IR (KBr, cm⁻¹) :

  • 3340 (O-H stretch)

  • 1620 (C=N benzimidazole)

  • 1250 (C-O-C benzyloxy)

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: C18 (4.6 × 250 mm, 5 µm)

  • Mobile Phase: MeCN/H₂O (70:30)

  • Retention Time: 8.2 min

  • Purity: 98.5%

Applications and Derivative Synthesis

Medicinal Chemistry Applications

Benzimidazole-2-methanol derivatives exhibit:

  • Anticancer Activity : IC₅₀ = 1.2 µM against MCF-7 cells.

  • Anti-Inflammatory Effects : 78% COX-2 inhibition at 10 µM.

Materials Science Applications

  • Single-Walled Carbon Nanotubes (SWNTs) : Used as growth modifiers (diameter control: ±0.3 nm).

  • Fluorescent Sensors : Detect Cu²⁺ with 94% selectivity .

Q & A

Q. How should researchers document crystallographic data to meet IUCr standards?

  • Methodological Answer : Report unit cell parameters (a, b, c, β), R-factors (R1 < 0.05), and Flack x parameters for chiral centers. Deposit CIF files in the Cambridge Structural Database (CSD) and reference SHELXL/ORTEP in publications .

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